molecular formula C15H22N4O B2504707 1-(cyclohex-3-ene-1-carbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine CAS No. 2034608-36-9

1-(cyclohex-3-ene-1-carbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine

Cat. No.: B2504707
CAS No.: 2034608-36-9
M. Wt: 274.368
InChI Key: SZTQAHPGXXSYRB-UHFFFAOYSA-N
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Description

1-(cyclohex-3-ene-1-carbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine is a synthetic organic compound that features a piperazine ring substituted with a cyclohexene carbonyl group and a methyl imidazole group. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclohex-3-ene-1-carbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the cyclohexene carbonyl intermediate: This can be achieved through the reaction of cyclohexene with a suitable carbonylating agent under controlled conditions.

    Formation of the imidazole derivative: The imidazole ring can be synthesized by reacting suitable precursors under acidic or basic conditions.

    Coupling reaction: The final step involves coupling the cyclohexene carbonyl intermediate with the imidazole derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(cyclohex-3-ene-1-carbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(cyclohex-3-ene-1-carbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine would depend on its specific interactions with molecular targets. Typically, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    1-(cyclohex-3-ene-1-carbonyl)-4-(1H-imidazol-2-yl)piperazine: Lacks the methyl group on the imidazole ring.

    1-(cyclohex-3-ene-1-carbonyl)-4-(1-methyl-1H-imidazol-4-yl)piperazine: Methyl group positioned differently on the imidazole ring.

Uniqueness

1-(cyclohex-3-ene-1-carbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cyclohexene carbonyl group and the methyl imidazole group can confer distinct properties compared to similar compounds.

Properties

IUPAC Name

cyclohex-3-en-1-yl-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O/c1-17-8-7-16-15(17)19-11-9-18(10-12-19)14(20)13-5-3-2-4-6-13/h2-3,7-8,13H,4-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTQAHPGXXSYRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)C(=O)C3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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